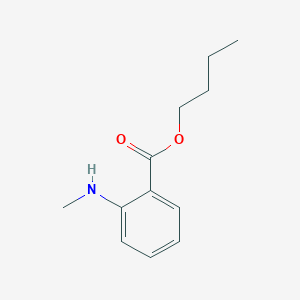

Butyl 2-(methylamino)benzoate

Description

Fischer Esterification Modifications

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comyoutube.com In the context of Butyl 2-(methylamino)benzoate synthesis, this involves the reaction of N-methylanthranilic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

To drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant, in this case, butanol, is often employed. masterorganicchemistry.com Another common technique is the removal of water as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus. One study demonstrated that using a 10-fold excess of alcohol can significantly increase the ester yield to as high as 97%. masterorganicchemistry.com

It is important to note that the direct Fischer esterification using tertiary alcohols like tert-butanol (B103910) is generally inefficient due to the propensity of the tertiary alcohol to undergo E1 elimination to form isobutene. chemicalforums.com Therefore, for the synthesis of tert-butyl esters, alternative methods are typically preferred. chemicalforums.com

| Parameter | Description | Relevance to Synthesis |

|---|---|---|

| Reactants | N-methylanthranilic acid and butanol | The primary starting materials for the synthesis. |

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Protonates the carbonyl group of the carboxylic acid, making it more electrophilic. masterorganicchemistry.com |

| Equilibrium Control | Excess alcohol or removal of water | Shifts the reaction equilibrium to favor the formation of the ester product. masterorganicchemistry.com |

| Tertiary Alcohols | Prone to E1 elimination | Makes direct Fischer esterification with tert-butanol challenging. chemicalforums.com |

Transesterification Approaches

Transesterification offers an alternative route to this compound, typically involving the reaction of a different ester of N-methylanthranilic acid (e.g., methyl or ethyl ester) with butanol in the presence of a catalyst. This method can be advantageous when the starting ester is more readily available or when milder reaction conditions are desired.

Base-catalyzed transesterification, often employing catalysts like sodium methoxide (B1231860) or sodium butoxide, is a common approach. For instance, a general procedure for transesterification involves stirring the starting ester with sodium tert-butoxide in a suitable solvent like toluene. rsc.org Acid catalysts can also be employed. Recent research has explored the use of PCl₃ as a mediator for the transesterification of tert-butyl esters, which proceeds through the in-situ formation of an acid chloride intermediate. researchgate.net

Structure

3D Structure

Properties

CAS No. |

15236-34-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

butyl 2-(methylamino)benzoate |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)10-7-5-6-8-11(10)13-2/h5-8,13H,3-4,9H2,1-2H3 |

InChI Key |

FDQBIXWYPOVREH-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=CC=C1NC |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1NC |

Origin of Product |

United States |

Amidation Esterification Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient strategy for the synthesis of complex molecules. While specific examples for Butyl 2-(methylamino)benzoate are not extensively detailed in the provided search results, the concept of amidation followed by esterification is a plausible, though less direct, synthetic route.

This would likely involve the initial amidation of a suitable precursor, followed by an esterification step. For example, a base-promoted direct amidation of an ester could be employed to form an amide bond, which could then be part of a molecule that undergoes a subsequent esterification. nih.gov However, a direct cascade for the title compound from simpler precursors is not a prominently featured method in the available literature.

Reaction Mechanisms and Kinetic Studies Involving Butyl 2 Methylamino Benzoate

Hydrolysis Mechanisms and Kinetic Profiling

The ester functional group in Butyl 2-(methylamino)benzoate is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. This process involves the cleavage of the ester bond to yield butanol and 2-(methylamino)benzoic acid.

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of esters like this compound generally proceeds via a well-established AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). dss.go.thjmb.or.kr The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol regenerates the acid catalyst and yields 2-(methylamino)benzoic acid. copernicus.org

Base-Catalyzed Hydrolysis Mechanisms

Kinetic studies on the base-catalyzed hydrolysis of various phenyl esters of para-substituted benzoic acids have demonstrated that the reaction rates are well-correlated by the Hammett relationship, indicating the significant influence of electronic effects on the stability of the transition state. koreascience.kr For this compound, the electron-donating nature of the methylamino group would influence the reactivity of the ester. A base-catalyzed second-order hydrolysis rate constant for the related methyl anthranilate has been estimated, corresponding to a half-life of 200 days at pH 8, suggesting a relatively slow rate of hydrolysis under these conditions. mdpi.com

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis offers a highly specific and efficient pathway for the cleavage of ester bonds. Carboxylesterases, a class of enzymes found in various tissues, are primarily responsible for the in vivo hydrolysis of ester-containing compounds. Studies on the enzymatic hydrolysis of methyl anthranilate and methyl N-methylanthranilate have shown that these compounds are readily hydrolyzed by liver homogenates. nih.gov For instance, methyl anthranilate is efficiently hydrolyzed by rat liver and intestinal mucosal homogenates, following first-order kinetics with half-lives of 26.7 and 2.5 minutes, respectively. nih.gov Similarly, methyl N-methylanthranilate is almost completely hydrolyzed by pig liver homogenate within 2 hours. nih.gov

The kinetics of enzymatic hydrolysis are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration and the enzyme's catalytic efficiency (kcat/KM). While specific kinetic parameters for the enzymatic hydrolysis of this compound have not been reported, data for related esters provide insight into the expected efficiency of this process. The replacement of the methyl group with a butyl group could influence the binding affinity (KM) and the catalytic rate (kcat) due to steric and hydrophobic interactions within the enzyme's active site.

Table 1: In Vitro Hydrolysis of Related Anthranilate Esters

| Compound | System | pH | Temperature (°C) | Half-life (t1/2) | Percent Hydrolysis |

|---|---|---|---|---|---|

| Methyl Anthranilate | Artificial Gastric Juice | 1.2 | 37 | 5950 min | 3% in 4h |

| Methyl Anthranilate | Artificial Pancreatic Juice | 7.5 | 37 | 4150 min | 4% in 4h |

| Methyl Anthranilate | Rat Liver Homogenate | - | - | 26.7 min | - |

| Methyl Anthranilate | Rat Intestinal Mucosa | - | - | 2.5 min | - |

| Methyl N-methylanthranilate | Pig Liver Homogenate | 7.5 | 37 | - | >99% in 2h |

| Methyl N-methylanthranilate | Pig Intestinal Mucosa | 7.5 | 37 | - | 20% in 2h |

Data compiled from a study by Longland et al. (1977) and Leegwater & van Straten (1974b) as cited in an InChem.org report. nih.gov

Aminolysis Reactions and Mechanism Elucidation

Aminolysis is a chemical reaction in which an ester reacts with an amine to form an amide and an alcohol. In the case of this compound, reaction with an amine would yield N-substituted 2-(methylamino)benzamides and butanol.

Mechanism of Secondary Amine Reactivity

The aminolysis of esters, including this compound, with secondary amines generally proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate. This intermediate can then collapse, with the expulsion of the butoxide leaving group, to form the corresponding amide. The reaction can be catalyzed by a second molecule of the amine acting as a general base to deprotonate the nitrogen in the tetrahedral intermediate.

Kinetic studies of the aminolysis of various benzoate (B1203000) esters with secondary amines have provided insights into the reaction mechanism. For instance, the reactions of 4-pyridyl X-substituted benzoates with a series of alicyclic secondary amines in water were found to proceed through a stepwise mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step. The Brønsted-type plot for these reactions is linear with a βnuc value of 0.71, indicating a significant development of positive charge on the nitrogen atom in the transition state.

Influence of Steric and Electronic Factors on Reactivity

The rate of aminolysis is significantly influenced by both steric and electronic factors of the ester and the amine. Electron-withdrawing groups on the acyl portion of the ester generally increase the rate of reaction by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups, such as the methylamino group in this compound, would be expected to decrease the rate of aminolysis.

Steric hindrance at the carbonyl carbon or in the nucleophilic amine can also slow down the reaction. The butyl group in this compound is bulkier than a methyl or ethyl group, which could lead to a slower reaction rate compared to methyl 2-(methylamino)benzoate due to increased steric hindrance in the formation of the tetrahedral intermediate. The Taft equation, which separates polar, steric, and resonance effects, is a useful tool for quantitatively analyzing these influences on reaction rates. A positive value for the steric sensitivity factor (δ) in the Taft equation indicates that increasing steric bulk decreases the reaction rate.

Kinetic data from studies on the aminolysis of substituted phenyl benzoates with piperidine (B6355638) show a clear dependence on the electronic nature of the substituent in the benzoyl group. While a direct comparison is not possible without experimental data for this compound, the principles derived from these studies suggest that the interplay of the electron-donating methylamino group and the steric bulk of the butyl group will be key determinants of its reactivity in aminolysis reactions.

Electrophilic Aromatic Substitution Reactions at the Benzoate Moiety

The benzoate moiety of this compound is subject to electrophilic aromatic substitution (EAS). The regioselectivity and rate of these reactions are determined by the combined electronic effects of the ortho-positioned methylamino group (-NHCH₃) and the butyl carboxylate group (-COOBu). The -NHCH₃ group is a potent activating, ortho- and para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. Conversely, the ester group is a deactivating, meta-directing group because of its electron-withdrawing nature.

Given that the two substituents are ortho to each other, their directing effects are superimposed. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions para and ortho to it (positions 4 and 6 on the ring). The steric hindrance from the adjacent butyl ester group may slightly disfavor substitution at the 6-position. Therefore, the major product in EAS reactions is typically the 4-substituted derivative.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile (E⁺) by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step. researchgate.net

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring. researchgate.net

The reactivity of the aromatic ring can be influenced by the reaction medium. For instance, in acidic conditions, the methylamino group can be protonated to form an ammonium (B1175870) salt (-NH₂CH₃⁺). This protonated group is strongly deactivating and meta-directing, which would drastically reduce the reaction rate and alter the regioselectivity of the substitution.

Nucleophilic Acyl Substitution Pathways

The ester functional group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions that includes hydrolysis, transesterification, and aminolysis. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the butoxy group (-OBu) as the leaving group. arkat-usa.orglookchem.com

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. The products are the carboxylate salt and butanol. The reaction follows second-order kinetics. rjstonline.com

Acid-catalyzed hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by water.

Kinetic data for the hydrolysis of the structurally similar butyl salicylate (B1505791) in a water-dimethylformamide (DMF) mixture shows that the reaction follows second-order kinetics, and the rate decreases as the proportion of the organic co-solvent increases. rjstonline.com A detailed study on the hydrolysis of tert-butyl formate (B1220265) provides valuable kinetic parameters that can serve as a model for the behavior of butyl esters. usgs.gov

| Pathway | Rate Constant | Activation Energy (Ea) (kJ/mol) | Half-life (t₁/₂) at 22°C |

|---|---|---|---|

| Acid-catalyzed (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 | 6 hours (at pH 2, 4°C) |

| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 | 5 days (at neutral pH) |

| Base-catalyzed (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 | 8 minutes (at pH 11) |

Transesterification: This process involves the conversion of the butyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Methyl 2-(methylamino)benzoate and butanol. The reaction equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products. Recent methods have also employed biocatalysts, such as acyltransferases, for transesterification reactions in aqueous environments. acs.org

Thermal Decomposition Mechanisms

The thermal stability and decomposition pathways of this compound are critical for its handling and application at elevated temperatures. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this exact compound is scarce, studies on related N-methyl anthranilate esters and other esters provide a framework for understanding its thermal behavior.

Flash vacuum pyrolysis (FVP) studies of N-methyl-N-nitrosoanthranilate esters, which are precursors to compounds like this compound, reveal complex decomposition pathways. The thermolysis of these compounds can lead to a variety of products through radical mechanisms, disproportionation, and cyclization reactions. researchgate.net For instance, FVP of methyl N-methyl-N-nitrosoanthranilate yields 7-(methylamino)phthalide and methyl N-methylanthranilate. researchgate.net

The thermal degradation of esters often proceeds via mechanisms such as:

cis-Elimination (Ester Pyrolysis): For esters with a β-hydrogen on the alkyl group (like butyl), a primary decomposition route is a concerted, six-membered ring transition state reaction to form an alkene (1-butene) and a carboxylic acid (2-(methylamino)benzoic acid).

Homolytic Cleavage: At higher temperatures, C-O or C-C bonds can break to form radicals, initiating a complex series of radical chain reactions.

Intramolecular Cyclization: As seen with propargyl methyl anthranilate, the ester group can participate in intramolecular cyclization reactions, leading to heterocyclic products. arkat-usa.org

Advanced Spectroscopic and Structural Elucidation Techniques for Butyl 2 Methylamino Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds like Butyl 2-(methylamino)benzoate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for complete spectral assignment.

While a specific spectrum for this compound is not publicly available, data from its close analog, ethyl 2-(methylamino)benzoate, provides a strong basis for predicting its spectral characteristics. amazonaws.com The primary difference would be the signals corresponding to the butyl ester group instead of the ethyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (4 positions) | 6.5 - 8.0 | Multiplets/Doublets | The four protons on the benzene (B151609) ring would appear in this region, with their specific shifts and coupling patterns determined by their positions relative to the amino and ester groups. |

| NH-H | ~7.7 | Singlet (broad) | The proton on the secondary amine often appears as a broad singlet. |

| O-CH₂ (butyl) | ~4.3 | Triplet | The methylene (B1212753) group directly attached to the ester oxygen. |

| N-CH₃ | ~2.9 | Singlet | The three protons of the methyl group attached to the nitrogen. |

| (CH₂)₂ (butyl) | 1.4 - 1.8 | Multiplets | The two central methylene groups of the butyl chain. |

| CH₃ (butyl) | ~1.0 | Triplet | The terminal methyl group of the butyl chain. |

| Carbonyl C=O | ~168 | Singlet | The ester carbonyl carbon is significantly deshielded. |

| Aromatic-C (6 carbons) | 110 - 152 | Singlets | The six carbons of the benzene ring, with the carbon attached to the nitrogen (C-2) being highly shielded and the carbon attached to the ester (C-1) being deshielded. |

| O-CH₂ (butyl) | ~64 | Singlet | The carbon of the methylene group attached to the ester oxygen. |

| N-CH₃ | ~30 | Singlet | The carbon of the methyl group attached to the nitrogen. |

This table is predictive, based on analogous structures and general NMR principles.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. nih.govrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between adjacent protons in the butyl chain (e.g., O-CH₂ with the next CH₂) and between neighboring protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the N-CH₃ proton at ~2.9 ppm to the carbon at ~30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (like the C=O and C-1 aromatic carbon) and piecing together the molecular fragments. For example, a correlation would be expected between the O-CH₂ protons of the butyl group and the ester carbonyl carbon (~168 ppm). semanticscholar.org

Solid-State NMR Applications

Solid-State NMR (SSNMR) provides structural and dynamic information on molecules in the solid phase, which is invaluable for characterizing materials that lack long-range order, such as amorphous solids, or for studying different crystalline forms (polymorphs). worktribe.com While single-crystal X-ray diffraction provides a detailed structure of a single crystal, SSNMR is a powerful technique for analyzing bulk powder samples. acs.org

For this compound, SSNMR could be applied to:

Identify Polymorphs: Different crystal packing arrangements (polymorphs) would result in distinct SSNMR spectra, as the local chemical environments of the nuclei would differ. worktribe.com

Characterize Amorphous vs. Crystalline Forms: SSNMR can distinguish between the sharp signals of a well-ordered crystalline material and the broad signals characteristic of a disordered amorphous solid. worktribe.com

Probe Intermolecular Interactions: Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide insights into hydrogen bonding and other intermolecular interactions within the solid lattice, which govern the material's physical properties. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, M⁺) and inducing it to fragment. The resulting product ions provide a fragmentation fingerprint that helps elucidate the structure of the original molecule. nih.gov For this compound (C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 208 would be the precursor ion in a typical electrospray ionization (ESI) experiment.

Common fragmentation pathways for esters, amines, and aromatic compounds can be predicted. libretexts.orgmsu.edu

Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |

|---|---|---|---|

| 208 ([M+H]⁺) | 152 | C₄H₈ (Butene) | Loss of butene via McLafferty rearrangement, forming the protonated 2-(methylamino)benzoic acid. |

| 208 ([M+H]⁺) | 134 | C₄H₉OH (Butanol) | Loss of butanol, forming a benzoyl-type cation. |

| 208 ([M+H]⁺) | 120 | HOC₄H₉, CO | Loss of butanol and carbon monoxide. The ion at m/z 120 is often a very stable fragment in benzoate (B1203000) esters. docbrown.info |

This table presents plausible fragmentation pathways based on established chemical principles.

Ion Mobility Spectrometry Applications

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that distinguishes ions based on their size, shape, and charge. psu.edu When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by MS alone. researchgate.net Each ion has a characteristic drift time through a gas-filled tube under the influence of an electric field, which can be converted to a rotationally averaged collision cross-section (CCS). The CCS is a key physicochemical property representing the effective area of the ion as it tumbles and moves through the drift gas.

For this compound, IMS could be used to:

Separate Isomers: It could readily distinguish this compound from its isomers, such as Butyl 3-(methylamino)benzoate or Butyl 4-(methylamino)benzoate, which would have different shapes and therefore different CCS values.

Provide Structural Information: The experimental CCS value can be compared with theoretically calculated values for proposed structures to add confidence to an identification. Predicted CCS values for isomers of similar compounds are available in public databases, demonstrating the utility of this approach. uni.lu

Illustrative Ion Mobility Data

| Compound | Adduct Ion | Drift Time (ms) | Collision Cross Section (CCS) (Ų) |

|---|---|---|---|

| This compound | [M+H]⁺ | Compound-specific | Compound-specific |

This table illustrates the type of data generated by IMS, which serves as a unique identifier.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms in the crystal lattice, yielding a detailed molecular structure. esrf.fr

An SCXRD analysis of this compound would provide unambiguous data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: How individual molecules are arranged in the unit cell.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the N-H group), π–π stacking between aromatic rings, and other non-covalent interactions that stabilize the crystal structure. iucr.org

While a published crystal structure for this compound was not identified, the parameters that would be obtained from such an analysis are well-defined.

Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. |

This technique provides the ultimate proof of structure, against which data from spectroscopic methods can be compared and validated.

Crystallographic Studies of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

A crystallographic study of this compound would begin with the growth of single crystals suitable for X-ray diffraction analysis. Should multiple crystalline forms be discovered, their structures would be determined to reveal differences in unit cell parameters, space groups, and the arrangement of molecules within the crystal lattice.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | 90 | 90 |

| β (°) | Data not available | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available | Data not available |

| Z | 4 | 8 |

This table is for illustrative purposes only, as no experimental data has been found.

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material.

Theoretical and Computational Chemistry of Butyl 2 Methylamino Benzoate

Reaction Pathway Modeling and Transition State Analysis

The synthesis of Butyl 2-(methylamino)benzoate can be theoretically approached through two primary reaction pathways, each involving distinct intermediates and transition states. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful tool for modeling these pathways, elucidating the energetics of the reactions, and characterizing the transient structures involved.

Pathway 1: Esterification of 2-(methylamino)benzoic acid

This pathway involves the reaction of 2-(methylamino)benzoic acid with butanol, typically under acidic conditions. The reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps, characteristic of a Fischer-Speier esterification.

Reaction Steps and Transition States:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Butanol: The alcohol (butanol) acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The transition state for this step involves the partial formation of the C-O bond between the butanol oxygen and the carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the butanol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Dehydration: The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming the protonated ester. The transition state for this step involves the simultaneous breaking of the C-OH2 bond and the formation of the C=O double bond.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerate the acid catalyst.

Computational Modeling:

A computational study of this pathway would involve calculating the potential energy surface for the reaction. Key parameters obtained from such a study are presented in the hypothetical data table below. The calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure and energies of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical DFT Calculation Results for the Esterification of 2-(methylamino)benzoic acid with Butanol

| Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter of Transition State (Å) |

| 1. Reactants | 2-(methylamino)benzoic acid + Butanol + H+ | 0.0 | - |

| 2. Nucleophilic Attack | Transition State 1 (TS1) | +15.2 | C(carbonyl)-O(butanol) distance: 1.95 |

| 3. Tetrahedral Intermediate | Intermediate 1 (INT1) | -5.8 | - |

| 4. Dehydration | Transition State 2 (TS2) | +20.5 | C-OH2 bond length: 1.88 |

| 5. Product Complex | Protonated Ester + H2O | -2.1 | - |

| 6. Products | This compound + H3O+ | -8.7 | - |

Pathway 2: N-alkylation of Butyl anthranilate

An alternative synthetic route is the N-alkylation of Butyl anthranilate with a methylating agent, such as methyl iodide. This reaction is a nucleophilic substitution where the nitrogen atom of the amino group attacks the electrophilic methyl group of the methylating agent.

Reaction Steps and Transition States:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of Butyl anthranilate attacks the methyl carbon of methyl iodide.

Transition State: The transition state for this SN2 reaction involves the partial formation of the N-C bond and the partial breaking of the C-I bond. The geometry around the methyl carbon is trigonal bipyramidal.

Product Formation: The N-C bond is fully formed, and the iodide ion is expelled as the leaving group, resulting in the formation of a salt of this compound. A subsequent workup with a base would be required to obtain the neutral product.

Computational Modeling:

The computational modeling of this pathway would focus on the single step of the SN2 reaction. The activation energy barrier and the reaction energy would be calculated. The geometry of the transition state would be optimized to find the saddle point on the potential energy surface.

Table 2: Hypothetical DFT Calculation Results for the N-alkylation of Butyl anthranilate with Methyl Iodide

| Parameter | Value |

| Reactants Relative Energy | 0.0 kcal/mol |

| Transition State (TS) Geometry | Trigonal bipyramidal C |

| N-C distance in TS | 2.10 Å |

| C-I distance in TS | 2.45 Å |

| Activation Energy (Ea) | +18.9 kcal/mol |

| Products Relative Energy | -12.5 kcal/mol |

Derivatization Strategies and Functional Group Transformations of Butyl 2 Methylamino Benzoate

Amine Group Functionalization

The secondary amine of Butyl 2-(methylamino)benzoate is a key site for synthetic modification, offering a nucleophilic center for the introduction of a variety of functional groups.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atom of the methylamino group readily participates in acylation and sulfonylation reactions. These reactions are fundamental for converting the amine into amides and sulfonamides, respectively, which are prevalent structures in biologically active compounds.

Acylation is typically achieved by treating this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. For instance, reacting the parent compound with acetyl chloride would yield Butyl 2-(N-methylacetamido)benzoate. The choice of the acylating agent allows for the introduction of a vast array of R-groups, from simple alkyl and aryl moieties to more complex molecular scaffolds. In the synthesis of more complex molecules, such as biotin-conjugated tools for nucleic acid separation, the acylation of a related compound, tert-butyl 5-amino-2-(methylamino)benzoate, is a key step. rsc.orgrsc.org

Sulfonylation follows a similar mechanistic pathway, employing sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to form sulfonamides. nih.gov These reactions are also typically conducted in the presence of a base. The resulting sulfonamide group is a critical pharmacophore in many drug classes due to its ability to act as a hydrogen bond donor and acceptor. The synthesis of potent farnesyltransferase inhibitors, for example, involves the sulfonylation of secondary amines. nih.gov

| Reaction Type | Reagent Class | General Product | Example Reagent |

| Acylation | Acid Halides, Anhydrides | N-acyl derivative (Amide) | Acetyl Chloride |

| Sulfonylation | Sulfonyl Chlorides | N-sulfonyl derivative (Sulfonamide) | p-Toluenesulfonyl chloride |

This table illustrates common reagents for the functionalization of the amine group in this compound.

Alkylation and Reductive Amination Strategies

Alkylation of the secondary amine introduces an additional alkyl or aryl group, converting it into a tertiary amine. This can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion, a base may be used to deprotonate the secondary amine, increasing its nucleophilicity. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that must be controlled. The synthesis of mono-N-methyl aromatic amines from nitroso compounds and methylboronic acid is a specialized alkylation method. acs.orgnih.gov Trichloroacetimidates can also serve as effective alkylating agents under Lewis acid catalysis. syr.edu

Reductive amination provides a controlled method for introducing alkyl groups, particularly when direct alkylation is problematic. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the carbonyl starting material. uomustansiriyah.edu.iqgoogle.com This strategy is widely used in medicinal chemistry for the synthesis of complex amine-containing molecules. acs.org

| Strategy | Reagents | Intermediate | Product |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I), Base | N/A | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Iminium Ion | Tertiary Amine |

This table compares direct alkylation with reductive amination for modifying the amine functionality.

Ester Group Modifications

The butyl ester group is another versatile handle for derivatization, allowing for its conversion into other functional groups like amides or alcohols.

Transamidation Reactions

The butyl ester of this compound can be converted directly into an amide through a process known as aminolysis or transamidation. This reaction involves heating the ester with a primary or secondary amine, often with a catalyst. The reaction can sometimes be slow and may require forcing conditions or activation. More advanced methods for amide bond formation, such as those involving the conversion of the ester to a carboxylic acid followed by amide coupling, are often preferred for their efficiency and broader substrate scope. However, direct transamidation remains a viable route for synthesizing specific amide derivatives. researchgate.net Recent developments have focused on metal-catalyzed transamidation reactions, which can proceed under milder conditions. acs.org

Reduction to Alcohol Functionality

The ester group can be readily reduced to a primary alcohol, yielding (2-(methylamino)phenyl)methanol. This transformation is a fundamental tool in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for this purpose. researchgate.net The reaction proceeds via nucleophilic acyl substitution of a hydride ion, followed by a second hydride addition to the intermediate aldehyde. A subsequent aqueous workup is required to protonate the resulting alkoxide and liberate the alcohol.

For substrates with other reducible functional groups where chemoselectivity is a concern, milder reducing agents can be employed. Diisobutylaluminium hydride (DIBAL-H) is a notable example that can selectively reduce esters to alcohols, sometimes even allowing for isolation of the intermediate aldehyde at low temperatures. nih.gov

| Transformation | Reagent | Product Functional Group |

| Transamidation | Amine (R₂NH) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Selective Reduction | Diisobutylaluminium hydride (DIBAL-H) | Primary Alcohol or Aldehyde |

This table summarizes key modifications of the ester group.

Aromatic Ring Substitutions and Modifications

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents that can significantly alter the molecule's properties. The position of substitution is dictated by the combined electronic effects of the existing methylamino and butyl ester groups.

The methylamino group (-NHCH₃) is an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. Conversely, the butyl ester group (-COOBu) is a meta-directing and deactivating group, as the carbonyl group withdraws electron density from the ring.

In electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the powerful activating and directing effect of the methylamino group will dominate. aiinmr.com Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the methylamino group. The para position (C5) is sterically more accessible than the ortho position (C3). Thus, substitution at the C5 position is often the major product. Nitration of methyl benzoate (B1203000), for example, yields methyl 3-nitrobenzoate due to the directing effect of the ester. aiinmr.com However, the presence of the activating amino group in this compound would redirect substitution.

The specific reaction conditions, including the choice of electrophile and catalyst, can be tuned to favor certain isomers. The modification of aromatic rings is a cornerstone of synthetic chemistry, enabling the fine-tuning of electronic and steric properties for targeted applications. nih.gov

Mechanistic Studies of Butyl 2 Methylamino Benzoate Interactions in Biochemical Systems

Enzyme-Substrate Binding Mechanisms

The interaction of Butyl 2-(methylamino)benzoate with enzymes is a critical determinant of its biological activity and metabolic fate. The ester and N-methylamino functionalities suggest that it is a substrate for both hydrolases and oxidoreductases.

Active Site Interaction Profiling

The primary enzymes anticipated to interact with this compound are carboxylesterases (CEs). These enzymes, particularly human carboxylesterase 1 (hCE1) and 2 (hCE2), are responsible for the hydrolysis of a wide array of ester-containing xenobiotics. nih.govnih.govnih.gov The active site of these serine hydrolases contains a catalytic triad (B1167595) composed of serine, histidine, and a glutamic or aspartic acid residue. nih.govsemanticscholar.org

The binding of this compound to the carboxylesterase active site is proposed to occur through the following key interactions:

Initial Binding: The substrate docks into the active site gorge, which is predominantly hydrophobic. nih.gov The butyl and the N-methylated phenyl groups of the compound likely form hydrophobic interactions with nonpolar amino acid residues lining the active site.

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of the ester group of this compound. nih.govsemanticscholar.org This leads to the formation of a transient tetrahedral intermediate. semanticscholar.org

Intermediate Stabilization: The negatively charged oxygen of the tetrahedral intermediate is stabilized by the "oxyanion hole," a region of the active site containing backbone amide protons that form hydrogen bonds with the intermediate. nih.gov

Acylation: The tetrahedral intermediate collapses, leading to the acylation of the serine residue and the release of butanol.

Deacylation: A water molecule, activated by the histidine residue, then hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing 2-(methylamino)benzoic acid. semanticscholar.org

Molecular modeling and docking studies on substrates with similar structures, such as cocaine (a methyl ester), have provided insights into the specific residues involved in substrate binding within the hCE1 active site. nih.govnih.gov These studies suggest that the orientation of the substrate is crucial for efficient catalysis.

Inhibition Kinetics and Reversibility Studies

The nature of inhibition can be either reversible or irreversible.

Reversible Inhibition: If this compound binds to the active site and dissociates without forming a covalent bond with the enzyme, it would be a reversible inhibitor. The inhibition could be competitive, where it competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site. nih.gov

Irreversible Inhibition: Some ester-containing compounds can act as mechanism-based inhibitors, forming a stable covalent adduct with the active site serine. nih.gov

Kinetic studies on the inhibition of carboxylesterases by various compounds have determined key parameters such as the inhibition constant (Kᵢ). For example, certain ginsenosides (B1230088) have been shown to be potent competitive inhibitors of hCE1 and mixed-type inhibitors of hCE2. nih.gov

Table 1: Examples of Carboxylesterase Inhibitors and their Characteristics

| Inhibitor | Target Enzyme | Type of Inhibition | Potency (Kᵢ or IC₅₀) | Reference |

| Benzil | Carboxylesterases | Reversible, Specific | - | nih.gov |

| Ginsenoside DM | hCE1A | Competitive | - | nih.gov |

| Ginsenoside PPD | hCE2A | Mixed | - | nih.gov |

| Loperamide | hiCE (CES2) | Competitive | 1.5 µM (Kᵢ) | nih.gov |

Receptor Binding Dynamics (Mechanistic Principles)

Based on the structural similarity of this compound to local anesthetics like procaine (B135) and tetracaine, it is plausible that it interacts with voltage-gated sodium channels. frontiersin.orgoup.comresearchgate.net These channels are crucial for the propagation of action potentials in neurons.

The binding of local anesthetics to sodium channels is state-dependent, meaning the affinity of the drug for the channel depends on whether the channel is in the resting, open, or inactivated state. frontiersin.orgproquest.com The generally accepted mechanism involves the following steps:

Penetration of the Nerve Sheath and Cell Membrane: The uncharged, lipophilic form of the aminobenzoate ester diffuses across the nerve sheath and the neuronal membrane.

Equilibration in the Cytoplasm: Inside the neuron, the compound equilibrates between its charged (protonated) and uncharged forms.

Binding to the Receptor Site: The charged form of the molecule is believed to be the more active form that binds to a specific receptor site within the inner pore of the voltage-gated sodium channel. frontiersin.org This binding site is accessible from the cytoplasmic side when the channel is in the open or inactivated state.

Key amino acid residues within the S6 transmembrane segments of domains I, III, and IV of the sodium channel have been identified as being critical for local anesthetic binding. frontiersin.orgoup.com Specifically, a phenylalanine residue in domain IV S6 is a major determinant of drug interaction. frontiersin.org The binding involves hydrophobic interactions between the aromatic ring of the anesthetic and the phenyl ring of this residue, as well as electrostatic interactions between the protonated amine of the drug and the channel pore.

Membrane Permeability and Transport Mechanisms (Mechanistic Focus)

The passage of this compound across biological membranes is expected to occur primarily through passive diffusion, driven by a concentration gradient. The rate of permeation is governed by its physicochemical properties, particularly its lipophilicity and size.

The mechanism of passive diffusion across a lipid bilayer involves three main steps:

Partitioning into the Membrane: The molecule moves from the aqueous phase into the hydrophobic core of the lipid bilayer. The lipophilic nature of the butyl group and the aromatic ring facilitates this process.

Diffusion across the Membrane Core: The molecule traverses the hydrocarbon core of the membrane.

Partitioning into the Intracellular Aqueous Phase: The molecule exits the membrane into the cytoplasm.

Molecular dynamics simulations of small molecules and drugs permeating lipid bilayers have provided detailed insights into this process. soton.ac.uk These studies show that the free energy profile of a molecule crossing the membrane has a characteristic shape, with an energy barrier in the center of the bilayer. The height of this barrier is a key determinant of the permeability coefficient.

Metabolic Transformation Pathways (Enzymatic Biotransformations)

This compound is susceptible to biotransformation by two primary enzymatic pathways: hydrolysis of the ester linkage and oxidation of the N-methyl group.

Hydrolytic Enzyme Interactions

The ester group of this compound makes it a prime substrate for carboxylesterases. As detailed in section 7.1.1, these enzymes catalyze the hydrolysis of the ester bond to yield butanol and 2-(methylamino)benzoic acid. nih.govnih.gov The rate of hydrolysis can vary depending on the specific carboxylesterase isoform and the steric and electronic properties of the substrate. nih.gov Studies on a homologous series of benzoate (B1203000) esters have shown that the rate of hydrolysis can be influenced by the size of the alkyl group. nih.gov

Table 2: Predicted Hydrolytic Metabolites of this compound

| Parent Compound | Enzyme | Primary Metabolite | Secondary Metabolite |

| This compound | Carboxylesterase | 2-(methylamino)benzoic acid | Butanol |

In addition to hydrolysis, cytochrome P450 (CYP) enzymes are likely involved in the metabolism of this compound, specifically targeting the N-methyl group. N-dealkylation is a common metabolic reaction catalyzed by CYP enzymes. nih.govunl.edunih.gov This process involves the oxidation of the methyl group, leading to the formation of an unstable intermediate that spontaneously decomposes to yield formaldehyde (B43269) and the corresponding primary amine, 2-aminobenzoic acid butyl ester. Several CYP isoforms, including CYP3A4, CYP2C9, and CYP2D6, are known to mediate the N-demethylation of various xenobiotics. nih.gov

Table 3: Predicted Oxidative Metabolites of this compound

| Parent Compound | Enzyme Family | Reaction | Primary Metabolite | Secondary Product |

| This compound | Cytochrome P450 | N-demethylation | Butyl 2-aminobenzoate (B8764639) | Formaldehyde |

Further metabolism of the primary metabolites can also occur. For instance, butanol can be oxidized to butanoic acid, and 2-(methylamino)benzoic acid and 2-aminobenzoic acid can undergo further conjugation reactions.

Oxidative Enzyme-Mediated Transformations

The biotransformation of this compound within biochemical systems is anticipated to be significantly influenced by oxidative enzymes. While specific mechanistic studies focusing solely on this compound are not extensively available in the current body of scientific literature, a robust understanding of its potential metabolic fate can be extrapolated from research on structurally analogous compounds, particularly other N-alkylated anthranilate esters. The primary oxidative transformations likely involve N-dealkylation and aromatic hydroxylation, predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes.

The secondary amine and the aromatic ring of this compound present key sites for oxidative attack. These transformations generally serve to increase the hydrophilicity of the molecule, thereby facilitating its excretion from the body.

Detailed investigations into the hepatic metabolism of the closely related compound, Methyl N-methylanthranilate (MNMA), have provided valuable insights into the probable oxidative pathways for this compound. A study utilizing guinea pig liver microsomes demonstrated that MNMA undergoes oxidative N-demethylation to yield Methyl anthranilate. jst.go.jpresearchgate.net This reaction was significantly inhibited by SKF 525-A, a well-known nonselective inhibitor of cytochrome P450 enzymes, strongly implicating this enzyme system in the biotransformation. jst.go.jpresearchgate.net

Given the structural similarities, it is highly probable that this compound is also a substrate for CYP450-mediated N-dealkylation. This process would involve the removal of the methyl group from the nitrogen atom, leading to the formation of Butyl 2-aminobenzoate and formaldehyde. The enzymatic mechanism likely proceeds through the formation of an unstable carbinolamine intermediate, which then spontaneously cleaves to yield the demethylated product.

Another potential, albeit less characterized, oxidative pathway is the hydroxylation of the aromatic ring. CYP450 enzymes are well-known to catalyze the insertion of a hydroxyl group onto aromatic structures. This could result in the formation of various phenolic metabolites of this compound, further increasing its water solubility. The precise position of hydroxylation would be determined by the specific CYP450 isoforms involved.

The following table summarizes the key oxidative metabolic pathway observed for the analogous compound, Methyl N-methylanthranilate, which is indicative of a likely pathway for this compound.

| Substrate | Enzyme System | Primary Oxidative Reaction | Observed Metabolite | Reaction Rate (nmol/min/mg protein) |

| Methyl N-methylanthranilate | Cytochrome P450 (in guinea pig liver microsomes) | N-demethylation | Methyl anthranilate | 2.8 |

Data derived from studies on Methyl N-methylanthranilate and presented as a model for the potential metabolism of this compound. jst.go.jpresearchgate.net

Research into Butyl 2 Methylamino Benzoate in Materials Science and Engineering

Polymer Chemistry Applications

In the realm of polymer chemistry, Butyl 2-(methylamino)benzoate is investigated for its potential both as a building block for new polymers and as a functional additive to existing polymer systems.

Monomer for Specialty Polymers

While extensive research on this compound as a monomer is still emerging, its structural analogue, Isothis compound, has been identified as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with a wide range of applications, including gas storage and catalysis. The potential for this compound to be used in a similar capacity for the synthesis of specialty polymers, such as block copolymers, is an active area of investigation. The synthesis of block copolymers often involves the use of hydrophobic monomers like butyl methacrylate, and the hydrophobic-hydrophilic balance of the monomer is crucial for the success of the polymerization process. google.com

The general approach to creating block copolymers involves techniques like pseudo or quasi-living polymerization, which utilize low molecular weight transfer agents or chain terminators. google.com The table below outlines a hypothetical polymerization system where this compound could be used as a monomer.

| Polymerization System Component | Potential Role of this compound | Relevant Research Context |

| Monomer | Hydrophobic monomer for block copolymer synthesis | Block copolymerization of hydrophobic monomers like butyl methacrylate. google.com |

| Initiator | Free radical initiator (e.g., AIBN) | Standard free radical polymerization techniques. |

| Polymer Architecture | Block copolymer | Synthesis of polymers with narrow molecular weight distribution. google.com |

Additives in Polymer Formulations (Mechanistic Role)

This compound is also being explored as a functional additive in polymer formulations, particularly as a plasticizer. Plasticizers are incorporated into polymers to enhance their flexibility, workability, and distensibility. hallstarindustrial.com The mechanistic role of ester plasticizers, such as this compound, involves several key principles:

Reduction of Intermolecular Forces: The plasticizer molecules position themselves between the polymer chains, thereby weakening the intermolecular forces, such as van der Waals forces, that hold the chains together. This allows the polymer chains to move more freely, resulting in increased flexibility. eupegypt.com

Increase in Free Volume: The introduction of plasticizer molecules increases the free volume within the polymer matrix. This additional space facilitates the movement of polymer chains, contributing to the material's pliability. hallstarindustrial.com

Lowering of the Glass Transition Temperature (Tg): The glass transition temperature is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By lowering the Tg, plasticizers make the polymer soft and pliable at lower temperatures. eupegypt.com

Decrease in Crystallinity: Some polymers possess crystalline regions that contribute to their rigidity. Plasticizers can reduce the degree of crystallinity, further enhancing the material's flexibility and elasticity. eupegypt.com

The effectiveness of a plasticizer is dependent on its compatibility with the polymer and its ability to disrupt the polymer's internal structure. In some cases, the degradation of larger plasticizer molecules can lead to the formation of smaller molecules like butyl benzoate (B1203000), which can also influence the properties of the polymer matrix. acs.org

Supramolecular Assembly and Self-Assembled Systems Research

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of supramolecular assembly and self-assembly. The structure of this compound, with its potential for hydrogen bonding via the methylamino group and π-π stacking interactions through the benzene (B151609) ring, makes it a candidate for research in this area.

Inspired by biological systems, the self-assembly of small molecules can lead to the formation of complex nanostructures, such as nanotubes, hydrogels, and films. researchgate.netnih.gov Research on related molecules provides insights into how this compound might behave. For instance, the crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid reveals a layered supramolecular structure stabilized by a network of hydrogen bonds. iucr.org Similarly, metal complexes involving 4-methylaminobenzoate ligands have been shown to form three-dimensional supramolecular networks through intermolecular hydrogen bonding. researchgate.net

The self-assembly process can be directed by various factors, including solvent composition and electrostatic interactions. rsc.org In the context of block copolymers, the intrinsic immiscibility of different polymer blocks can drive the formation of discrete nano-domains, leading to complex multicompartment nanostructures. rsc.org

Organic Electronic Materials Research

Organic electronic materials are being extensively studied for their potential use in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The performance of these devices is critically dependent on the charge transport properties of the organic materials used.

Charge Transport Properties

Charge transport in organic semiconductors is a complex process influenced by factors such as electronic coupling between molecules, structural disorder, and polaronic effects. nih.govarizona.edu Theoretical studies on related compounds, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), have provided valuable insights into the potential charge transport properties of benzoate derivatives. rsc.org

Computational studies on EMAB and its metal complexes have shown that complexation can significantly enhance charge mobility. For example, the calculated hole mobility for a platinum complex of EMAB was found to be significantly higher than that of the parent ligand. rsc.orgresearchgate.net This enhancement is attributed to changes in the electronic structure upon complexation. rsc.orgresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial in determining the efficiency of charge injection and transport in organic electronic devices. rsc.org

The table below presents theoretical charge transport data for a related benzoate compound, highlighting the potential for tuning these properties.

| Compound | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

| EMAB | 4.11 x 10⁻¹ | 3.43 x 10⁻¹ |

| Pt[EMAB]₂ | 19.182 | 1.431 |

Data sourced from theoretical studies on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its platinum complex. rsc.orgresearchgate.net

Surface Chemistry and Adsorption Mechanisms

The interaction of this compound with surfaces is another important area of research, with potential applications in corrosion inhibition and surface modification. The adsorption of organic molecules onto metal surfaces can form a protective layer that inhibits corrosion processes.

Studies on the adsorption of benzoate compounds on steel have shown that these molecules can effectively inhibit corrosion. conicet.gov.arconicet.gov.arresearchgate.net The adsorption mechanism is believed to involve the interaction of the carboxylate group and the π-electrons of the benzene ring with the metal surface. mdpi.com The degree of surface coverage by the inhibitor is dependent on its concentration, the adsorption time, and the electrochemical potential. conicet.gov.arresearchgate.net

The adsorption of benzoate derivatives on ferrous metals often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. conicet.gov.ar The presence of both a carboxylate group (or in this case, a butyl ester) and an amino group in this compound suggests a strong potential for adsorption on metal surfaces, with the different functional groups potentially interacting with anodic and cathodic sites on the corroding metal. mdpi.com

Environmental Fate and Degradation Pathways of Butyl 2 Methylamino Benzoate

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of many organic chemicals from the environment. This process can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds within the Butyl 2-(methylamino)benzoate molecule. Studies on the related compound, Methyl 2-aminobenzoate (B8764639), have shown that it undergoes direct photolysis when exposed to both UVC and UVB irradiation. nih.govnih.govresearchgate.net For this compound, the chromophore responsible for UV absorption is the aminobenzoate ring. Upon absorbing sufficient energy, the ester linkage or the N-methyl bond could potentially cleave. Research on Methyl N-methylanthranilate has demonstrated its photodegradation under UVA and natural sunlight over a period of hours. nih.govresearchgate.net It is anticipated that this compound would exhibit similar susceptibility to photodegradation. The primary products of direct photolysis would likely be N-methylanthranilic acid and butanol, resulting from the cleavage of the ester bond.

In natural waters, indirect photolysis often plays a more significant role than direct photolysis. This process is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated by the irradiation of naturally occurring substances like dissolved organic matter.

Studies on Methyl 2-aminobenzoate have demonstrated that its photodegradation is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), a source of hydroxyl radicals under UV irradiation. nih.govnih.govresearchgate.net The hydroxyl radical is a powerful, non-selective oxidant that can attack the aromatic ring or abstract a hydrogen atom from the butyl chain or the N-methyl group of this compound. This can lead to the formation of hydroxylated derivatives, which are often more susceptible to further degradation. nih.govnih.gov The reaction with hydroxyl radicals is typically a rapid process and is considered a primary degradation pathway for many organic pollutants in sunlit surface waters. evergreensinochem.com

| Reactive Species | Effect on Structurally Similar Compounds | Anticipated Effect on this compound |

| Hydroxyl Radical (•OH) | Accelerates photodegradation of Methyl 2-aminobenzoate, leading to hydroxyderivatives. nih.govnih.gov | Rapid degradation through addition to the aromatic ring or hydrogen abstraction. |

| Superoxide Anion (O₂•⁻) | Can be generated during photodynamic reactions involving Methyl N-methylanthranilate. nih.gov | Potential involvement in complex degradation pathways, possibly leading to further oxidation. |

| Singlet Oxygen (¹O₂) | Implicated in the sensitized photooxidation of amino acids, which share the amino group functionality. researchgate.net | May contribute to degradation, particularly in the presence of sensitizing agents in the water. |

Biodegradation Pathways

Biodegradation is a crucial process for the ultimate removal of organic compounds from the environment, involving their breakdown by microorganisms into simpler substances.

The biodegradation of benzoate (B1203000) and its derivatives has been extensively studied. wikipedia.orgnih.govwits.ac.za A common initial step in the aerobic degradation of benzoate esters is hydrolysis of the ester bond by esterase enzymes, releasing the corresponding alcohol and benzoic acid derivative. ethz.ch In the case of this compound, this would yield butanol and N-methylanthranilic acid.

Following hydrolysis, the aromatic ring of N-methylanthranilic acid can be targeted by microbial enzymes. Aerobic degradation pathways for benzoates typically proceed through hydroxylation of the aromatic ring to form compounds like catechol, which then undergoes ring cleavage. wikipedia.orgethz.ch Various bacterial strains, including those from the genera Pseudomonas and Azoarcus, are known to degrade benzoate compounds aerobically. nih.govwits.ac.za Anaerobic degradation pathways also exist, often involving the initial conversion of benzoate to benzoyl-CoA, followed by ring reduction and cleavage. nih.gov Given the widespread ability of microorganisms to degrade benzoate structures, it is probable that this compound is susceptible to microbial degradation.

While specific biotransformation products for this compound have not been documented, they can be predicted based on known metabolic pathways for similar compounds. The primary biotransformation products are expected to result from hydrolysis and subsequent modifications.

In vitro metabolism studies of a structurally analogous compound, 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, identified N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid as phase I metabolites, indicating that both ester hydrolysis and N-dealkylation are key biotransformation reactions. d-nb.info Applying this to this compound, the expected initial biotransformation products would be:

N-methylanthranilic acid: Formed via hydrolysis of the ester linkage.

Butanol: Also formed via hydrolysis of the ester linkage.

Butyl anthranilate: Formed via N-demethylation.

These initial products can then undergo further microbial degradation. For instance, N-methylanthranilic acid and butanol are likely to be mineralized to carbon dioxide and water under aerobic conditions.

| Predicted Transformation Product | Formation Pathway | Potential for Further Degradation |

| N-methylanthranilic acid | Hydrolysis of the ester bond | High; susceptible to aromatic ring hydroxylation and cleavage. |

| Butanol | Hydrolysis of the ester bond | High; readily biodegradable alcohol. |

| Butyl anthranilate | N-demethylation | Moderate; susceptible to hydrolysis and subsequent degradation of anthranilic acid. |

| Hydroxylated derivatives | Microbial oxidation of the aromatic ring | High; intermediates in the aerobic degradation pathway leading to ring cleavage. |

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, this involves the breaking of the ester bond to form a carboxylic acid and an alcohol. The rate of hydrolysis is dependent on pH and temperature.

Data on the hydrolysis of the closely related Methyl N-methylanthranilate indicates that it is absorbed in its hydrolyzed form (N-methylanthranilic acid) in biological systems, suggesting that hydrolysis can occur readily. inchem.orgeuropa.eu Ester hydrolysis is typically catalyzed by both acid and base. Therefore, in natural waters, the hydrolytic stability of this compound would be lowest at high and low pH values and greatest at a neutral pH. The expected hydrolysis products are N-methylanthranilic acid and butanol. epa.gov Given that ester hydrolysis is a well-established degradation pathway, it is anticipated that this compound would not be persistent in most aqueous environments due to this process.

Adsorption and Mobility of this compound in Environmental Compartments

The environmental mobility and partitioning of this compound are critical factors in determining its potential for transport and accumulation in various environmental compartments, such as soil, sediment, and groundwater. Adsorption to soil and sediment particles is a primary process that governs the mobility of organic compounds. This process is largely influenced by the compound's physicochemical properties and the characteristics of the environmental matrix, including organic carbon content, clay content, and pH.

Currently, there is a significant lack of direct experimental data on the adsorption and mobility of this compound in the scientific literature. Consequently, an assessment of its environmental behavior must rely on data from structurally similar compounds and predictive models based on its chemical structure.

Data on Structurally Related Compounds

To infer the potential adsorption and mobility of this compound, it is useful to examine data for analogous compounds, such as Methyl anthranilate and Butyl anthranilate. These compounds share the core aminobenzoate structure but differ in the alkyl ester group and the N-alkylation of the amino group.

| Compound | CAS Number | Molecular Formula | Koc (Soil Adsorption Coefficient) | Log Kow (Octanol-Water Partition Coefficient) | Mobility Classification | Data Source |

| Methyl anthranilate | 134-20-3 | C₈H₉NO₂ | ~75 (estimated) | 1.88 | High to Moderate | PubChem nih.gov |

| Butyl anthranilate | 7756-96-9 | C₁₁H₁₅NO₂ | No data available | 3.5 | Likely Low to Moderate | PubChem nih.gov |

Mobility classification is based on Koc values: High (<50), Moderate (50-500), Low (500-2000), Very Low (>2000).

Detailed Research Findings and Interpretation

The soil adsorption coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through soil. A low Koc value generally indicates a higher potential for mobility, while a high Koc suggests the compound is more likely to be sorbed to soil and sediment and be less mobile.

For Methyl anthranilate , a structurally similar compound but with a methyl ester instead of a butyl ester and a primary amine instead of a secondary amine, the estimated Koc value is approximately 75. nih.gov This value suggests that Methyl anthranilate would have high to moderate mobility in soil. However, a document from the U.S. Environmental Protection Agency (EPA) suggests that the amino group of Methyl anthranilate may condense with aldehyde and carboxylic acid moieties in soil organic matter. epa.gov This could lead to stronger binding than predicted by the Koc value alone, resulting in reduced mobility. epa.gov

Butyl anthranilate has a longer alkyl chain (butyl group) than Methyl anthranilate, which increases its hydrophobicity, as indicated by a higher Log Kow value of 3.5. nih.gov Generally, an increase in hydrophobicity correlates with stronger adsorption to soil organic carbon, leading to a higher Koc value and lower mobility. While no experimental Koc for Butyl anthranilate is available, its higher lipophilicity compared to Methyl anthranilate suggests it would have lower mobility.

This compound , the compound of interest, has two key structural differences from Butyl anthranilate: the presence of a methyl group on the nitrogen atom (N-methylation). The butyl ester group, similar to Butyl anthranilate, will contribute to its hydrophobicity. The N-methylation slightly increases the molecule's non-polarity and may reduce its ability to form hydrogen bonds compared to the primary amine of Butyl anthranilate. This alteration in hydrogen bonding capacity could influence its interaction with soil components.

Based on these structural considerations, it can be inferred that this compound would likely exhibit low to moderate mobility in most soil and sediment types. Its tendency to adsorb to organic matter is expected to be a significant factor in its environmental distribution. In soils with low organic carbon content, mobility could be higher. It is important to emphasize that this is an estimation based on structure-activity relationships, and experimental studies are needed for a definitive characterization of the adsorption and mobility of this compound.

Future Directions and Emerging Research Avenues for Butyl 2 Methylamino Benzoate

Advanced Synthetic Methodologies and Automation

The development of more efficient, sustainable, and automated synthetic methods is a cornerstone of future research for Butyl 2-(methylamino)benzoate. Traditional batch synthesis, while foundational, is giving way to more sophisticated techniques that offer greater control, higher throughput, and reduced waste.

Modern synthetic strategies, such as palladium-catalyzed C-H carbonylation, represent a significant leap forward for the synthesis of ortho-aminobenzoates. nih.govnih.govbeilstein-journals.orgarxiv.orglibretexts.org These methods allow for the direct introduction of the carboxyl group, streamlining the synthetic route and avoiding the need for pre-functionalized starting materials. The use of molecular oxygen as a terminal oxidant in some of these catalytic systems further enhances their green chemistry credentials. nih.govbeilstein-journals.org

Furthermore, the principles of flow chemistry are increasingly being applied to esterification reactions. nih.govnih.gov Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.govchemrxiv.org The scalability of flow chemistry also makes it an attractive option for the industrial production of this compound and its analogs. researchgate.net

The integration of automation and robotics in organic synthesis is set to revolutionize the preparation of compound libraries based on the this compound scaffold. researchgate.netcambridge.orgucla.edu Automated synthesis platforms can perform repetitive tasks with high precision, enabling the rapid generation of a multitude of derivatives for screening and optimization studies. ucla.eduscispace.com This technology not only accelerates the pace of research but also allows chemists to focus on more complex, creative aspects of molecular design. scispace.com

| Technology | Potential Advantage for this compound Synthesis |

| Palladium-Catalyzed C-H Carbonylation | More direct and efficient synthesis of the core ortho-aminobenzoate structure. nih.govnih.govbeilstein-journals.orgarxiv.orglibretexts.org |

| Flow Chemistry | Improved reaction control, scalability, and potential for higher yields and purity. nih.govnih.govresearchgate.net |

| Automated Synthesis & Robotics | High-throughput synthesis of derivatives for screening and discovery of new properties. researchgate.netcambridge.orgucla.eduscispace.com |

High-Throughput Screening for Novel Reactivity

High-throughput screening (HTS) is a powerful tool for discovering new applications and reactivity patterns of chemical compounds. By testing a large library of molecules against a panel of biological or chemical assays, researchers can rapidly identify "hits" with desired properties. mpg.denih.gov

The application of combinatorial chemistry allows for the systematic creation of large libraries of compounds based on a core scaffold, such as aminobenzoic acid. nih.govlibretexts.orguomustansiriyah.edu.iq By varying the butyl group and the substituents on the aromatic ring and the amino group of this compound, a vast chemical space can be explored. These libraries can then be subjected to HTS to identify molecules with novel catalytic, biological, or material properties. plos.orgnih.gov

For instance, HTS can be employed to screen for new catalytic activities. Derivatives of this compound could be tested for their ability to catalyze specific organic reactions, potentially uncovering new and unexpected reactivity. Techniques such as fluorescence-based assays and mass spectrometry can be adapted for the rapid and sensitive detection of reaction products in a high-throughput format. mpg.de The discovery of novel catalytic amyloids through HTS demonstrates the potential of this approach to identify unexpected catalytic systems. plos.org

| Screening Approach | Application to this compound |

| Combinatorial Chemistry | Generation of diverse libraries of derivatives for screening. nih.govlibretexts.orguomustansiriyah.edu.iq |

| High-Throughput Catalysis Screening | Discovery of new catalytic activities of the compound and its analogs. mpg.deplos.org |

| Biological Screening | Identification of new biological targets and potential therapeutic applications. nih.govmdpi.comacs.org |